

# Aticaprant's Impact on Anhedonia: A Comparative Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of **Aticaprant**'s effects on anhedonia, a core symptom of major depressive disorder (MDD), benchmarked against other therapeutic alternatives. The analysis is based on available clinical trial data and peer-reviewed publications.

**Aticaprant** (JNJ-67953964) is an investigational, orally administered, selective kappa-opioid receptor (KOR) antagonist.[1][2][3] The therapeutic rationale for its use in depression, and specifically anhedonia, stems from the hypothesis that chronic stress leads to the upregulation of the endogenous KOR ligand dynorphin, which in turn can induce a state of dysphoria and anhedonia. By blocking the KOR, **Aticaprant** is thought to disinhibit downstream reward pathways, potentially alleviating anhedonic symptoms.[4][5]

## **Quantitative Comparison of Anti-anhedonic Effects**

The following table summarizes the quantitative data from clinical studies investigating the effects of **Aticaprant** and other pharmacological agents on anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS). The SHAPS is a 14-item self-report questionnaire designed to assess hedonic capacity.[6][7]

Table 1: Cross-study Comparison of Anti-anhedonic Effects Measured by the Snaith-Hamilton Pleasure Scale (SHAPS)



| Drug                                                   | Study                                       | N       | Treatmen<br>t Duration                                         | Baseline<br>SHAPS<br>(Mean ±<br>SD)                                                      | Change<br>in SHAPS<br>(Mean ±<br>SD)                                             | p-value                       |
|--------------------------------------------------------|---------------------------------------------|---------|----------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------|
| Aticaprant                                             | Phase 2<br>(Schmidt et<br>al., 2023)<br>[8] | 166     | 6 weeks                                                        | High<br>anhedonia<br>subgroup:<br>≥38                                                    | Larger effect size (0.51) in high anhedonia group vs. low anhedonia group (0.29) | Not<br>specified<br>for SHAPS |
| FAST-MAS<br>(Pizzagalli<br>et al.,<br>2020)[9]<br>[10] | 89                                          | 8 weeks | Aticaprant:<br>37.29 ±<br>8.89,<br>Placebo:<br>33.03 ±<br>5.54 | Significantl y greater reduction in SHAPS score for Aticaprant group compared to placebo | p = 0.034<br>(for<br>baseline<br>difference)                                     |                               |
| Vortioxetin<br>e                                       | McIntyre et<br>al. (2019)<br>[11][12][13]   | 100     | 8 weeks                                                        | Not<br>specified                                                                         | -2.9                                                                             | <0.0001                       |
| Agomelatin<br>e                                        | Martinotti<br>et al.<br>(2016)[14]          | 143     | 8 weeks                                                        | 8.5                                                                                      | to 4.1                                                                           | <0.05                         |
| Di<br>Giannanto<br>nio &<br>Martinotti<br>(2011)[15]   | 24                                          | 8 weeks | Not<br>specified                                               | Significant<br>improveme<br>nt                                                           | <0.05                                                                            |                               |



| Ketamine                         | Lally et al.<br>(2014)[16]                          | 36              | Single<br>infusion | Not<br>specified        | Rapid and significant reduction | Not<br>specified |
|----------------------------------|-----------------------------------------------------|-----------------|--------------------|-------------------------|---------------------------------|------------------|
| Gałynska<br>et al.<br>(2021)[17] | 42                                                  | 8 infusions     | Not<br>specified   | Significant<br>decrease | Not<br>specified                |                  |
| Pramipexol<br>e                  | Hapart et<br>al. (Open-<br>label pilot,<br>2022)[2] | 12              | 10 weeks           | Not<br>specified        | Significant<br>improveme<br>nt  | <0.01            |
| Bupropion                        | Michely et<br>al. (2018)<br>[18][19]                | 40<br>(healthy) | Acute dose         | Not<br>specified        | Increase in<br>SHAPS<br>score   | Not<br>specified |

## **Experimental Protocols**

A detailed understanding of the methodologies employed in these studies is crucial for a nuanced interpretation of the comparative data.

#### Aticaprant (Phase 2 Study - NCT04352101)[8]

- Objective: To assess the efficacy, safety, and tolerability of aticaprant as an adjunctive therapy in adults with MDD who have had an inadequate response to at least one and no more than five antidepressant treatments.
- Participants: 184 adults (aged 18-64) with a diagnosis of MDD, a MADRS score of ≥ 25, and a SHAPS score of ≥ 20.
- Methodology: This was a randomized, double-blind, placebo-controlled, multicenter study.
   Following a screening period, eligible participants entered a placebo lead-in phase for up to 3 weeks. Those who did not show a significant improvement were then randomized to receive either aticaprant or placebo in addition to their ongoing antidepressant (SSRI or SNRI) for 6 weeks.
- Dosage: 10 mg of aticaprant or placebo once daily.[2]



- Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.
- Anhedonia Assessment: The Snaith-Hamilton Pleasure Scale (SHAPS) was used as a secondary outcome measure to assess anhedonia.

### Aticaprant (FAST-MAS Trial)[9][10]

- Objective: A proof-of-mechanism study to investigate the effects of KOR antagonism on reward-related brain activity and anhedonia in a transdiagnostic sample.
- Participants: 89 individuals with clinically significant anhedonia and a history of MDD or an anxiety disorder.
- Methodology: A randomized, double-blind, placebo-controlled trial over 8 weeks.
- Dosage: Aticaprant 10 mg/day.
- Primary Outcome: Change in ventral striatal activation during a reward anticipation task as measured by functional magnetic resonance imaging (fMRI).
- Anhedonia Assessment: The SHAPS was used as a key secondary outcome to measure self-reported anhedonia.

#### Vortioxetine (McIntyre et al., 2019)[11][12][13]

- Objective: This was a post-hoc analysis of an open-label study to evaluate the effect of vortioxetine on anhedonia in patients with MDD.
- Participants: 100 adults with a DSM-5 diagnosis of MDD and a MADRS total score of ≥ 20.
- Methodology: An 8-week, single-arm, open-label study.
- Dosage: Vortioxetine was flexibly dosed between 10 and 20 mg/day.
- Anhedonia Assessment: The primary outcome for this analysis was the change in the total score of the SHAPS from baseline to week 8.



Agomelatine (Martinotti et al., 2016)[14]

- Objective: To assess the effectiveness of agomelatine on anhedonia in outpatients with major depressive episodes in a real-world clinical setting.
- Participants: 143 adult outpatients diagnosed with a major depressive episode.
- Methodology: An 8-week, open-label, multicenter, phase IV study.
- Dosage: Agomelatine was initiated at 25 mg/day, with the option to increase to 50 mg/day after two weeks.
- Anhedonia Assessment: The primary endpoint was the change in anhedonia as measured by the SHAPS total score.

## **Visualizing the Mechanisms and Processes**

To further elucidate the context of **Aticaprant**'s action and the framework of its investigation, the following diagrams are provided.



Click to download full resolution via product page

Caption: Proposed signaling pathway for **Aticaprant**'s anti-anhedonic effect.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Anhedonia and depression severity measures during ketamine administration in treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Frontiers | Agomelatine in the treatment of anhedonia, somatic symptoms, and sexual dysfunction in major depressive disorder [frontiersin.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychometric evaluation of the Snaith–Hamilton Pleasure Scale (SHAPS) in adult outpatients with major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anhedonia with the Snaith–Hamilton Pleasure Scale (SHAPS) in adult outpatients with major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 8. healio.com [healio.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Efficacy of Vortioxetine on Anhedonia in Patients With Major Depressive Disorder [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Efficacy of Vortioxetine on Anhedonia in Patients With Major Depressive Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness of agomelatine on anhedonia in depressed patients: an outpatient, openlabel, real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Major depressive disorder, anhedonia and agomelatine: an open-label study PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Anti-anhedonic effect of ketamine and its neural correlates in treatment-resistant bipolar depression PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antianhedonic Effect of Repeated Ketamine Infusions in Patients With Treatment Resistant Depression [frontiersin.org]
- 18. A Dissociation of the Acute Effects of Bupropion on Positive Emotional Processing and Reward Processing in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissociable temporal effects of bupropion on behavioural measures of emotional and reward processing in depression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aticaprant's Impact on Anhedonia: A Comparative Analysis of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605669#cross-study-comparison-of-aticaprant-s-effects-on-anhedonia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com